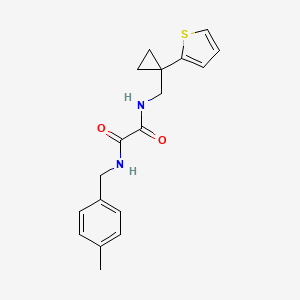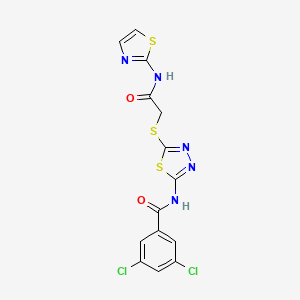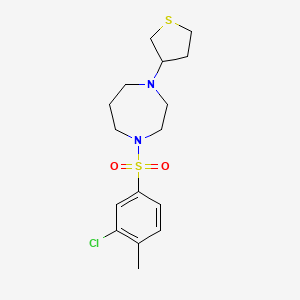
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as L-655,708, is a selective antagonist of GABA-A receptors. This compound has been widely studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. In
Mécanisme D'action
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane selectively blocks the GABA-A receptor subtype containing the α5 subunit, which reduces the inhibitory effects of GABA on the hippocampus. This leads to an increase in hippocampal activity, which has been shown to improve cognitive function and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, including memory consolidation and spatial learning. It has also been shown to reduce anxiety and depression symptoms in animal models and human clinical trials. Additionally, this compound has been shown to have minimal side effects and low toxicity, making it a promising therapeutic candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is its selectivity for the α5 subunit of the GABA-A receptor, which reduces the potential for off-target effects. However, this selectivity also limits its use in studying other subtypes of the GABA-A receptor. Additionally, this compound has a relatively short half-life, which can make dosing and administration challenging in animal models.
Orientations Futures
Future research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane could focus on its potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies could explore the effects of this compound on other brain regions and subtypes of the GABA-A receptor. Finally, the development of more stable and long-lasting analogs of this compound could improve its potential as a therapeutic candidate.
Méthodes De Synthèse
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with tetrahydrothiophene-3-amine, followed by the addition of 1,4-diazepane. The resulting compound is then purified through column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been extensively studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. It has been shown to selectively block the GABA-A receptor subtype containing the α5 subunit, which is primarily expressed in the hippocampus. The hippocampus is involved in learning, memory, and emotional regulation, making this compound a promising therapeutic target for these disorders.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c1-13-3-4-15(11-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNHSZNZZZQZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)
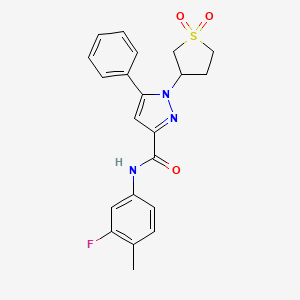

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2897259.png)
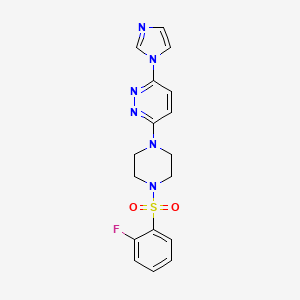

![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B2897263.png)
![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)
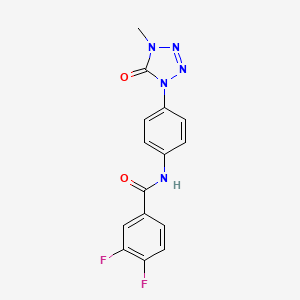
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)
